![molecular formula C15H13FN4O2S2 B10991326 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10991326.png)
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of thiazole derivatives, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.
- Its chemical structure consists of a 1,3-thiazole ring fused with a 1,3,4-thiadiazole ring, along with a phenyl group and an acetamide moiety.
- Thiazoles and thiadiazoles have diverse biological activities, making this compound intriguing for further investigation.
Preparation Methods
- The synthesis of this compound involves several steps. One approach is as follows:
- Start with a phthalimide derivative containing the 4-fluorophenyl group.
- Hydrazinolysis of the phthalimide derivative yields the deprotected parent compound, 2-[3-(adamant-1-yl)-4-fluorophenyl]thiazol-4-ylamine .
- Further modifications, such as methylation, acylation, and carbamoylation, lead to various derivatives.
- Industrial production methods may involve scalable processes, but specific details would require further research.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative transformations of the thiazole and thiadiazole rings.
Reduction: Reduction of functional groups (e.g., carbonyl reduction).
Substitution: Nucleophilic substitution reactions at the amide or other functional groups.
- Common reagents include hydrazine, alkyl halides, and acyl chlorides.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., enzymes, receptors).
Industry: Evaluate its use in materials science or as a precursor for drug development.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action and pathways affected.
Comparison with Similar Compounds
- Similar compounds include other thiazoles, thiadiazoles, and related heterocycles.
- Uniqueness lies in its fused ring system and specific substituents.
Properties
Molecular Formula |
C15H13FN4O2S2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H13FN4O2S2/c1-22-7-13-19-20-15(24-13)18-12(21)6-11-8-23-14(17-11)9-2-4-10(16)5-3-9/h2-5,8H,6-7H2,1H3,(H,18,20,21) |
InChI Key |
BIPCABRUZAJHKG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B10991245.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide](/img/structure/B10991257.png)
![2,2-dimethyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B10991261.png)
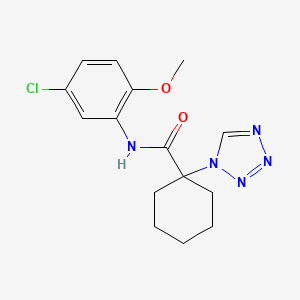
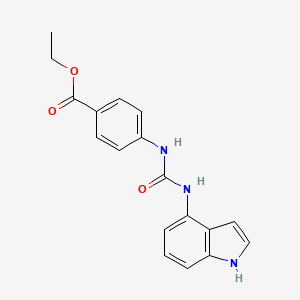
![N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide](/img/structure/B10991271.png)
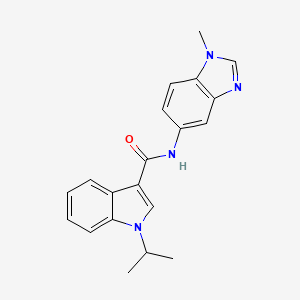
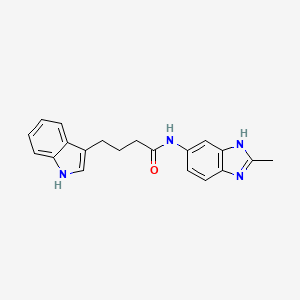
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-alanine](/img/structure/B10991300.png)
![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide](/img/structure/B10991305.png)
![(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10991309.png)
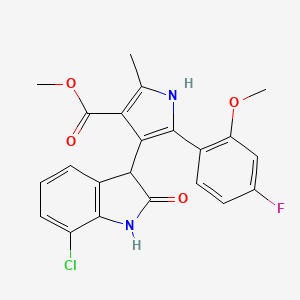
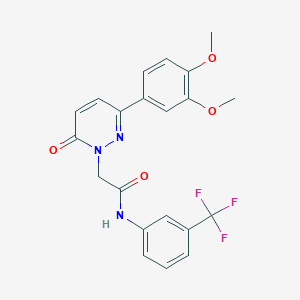
![1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10991334.png)
